sodium;4-hydroxybenzenesulfonate;dihydrate
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Overview
Description
. It is commonly used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium 4-hydroxybenzenesulfonate dihydrate can be synthesized through the sulfonation of phenol with sulfuric acid, followed by neutralization with sodium hydroxide. The reaction typically involves heating phenol with concentrated sulfuric acid to form 4-hydroxybenzenesulfonic acid, which is then neutralized with sodium hydroxide to produce the sodium salt .
Industrial Production Methods
In industrial settings, the compound is produced by a similar method but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Sodium 4-hydroxybenzenesulfonate dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form phenolic compounds.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Phenolic compounds.
Substitution: Various substituted benzenesulfonates.
Scientific Research Applications
Sodium 4-hydroxybenzenesulfonate dihydrate is used in a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of sodium 4-hydroxybenzenesulfonate dihydrate involves its interaction with various molecular targets and pathways. It can act as an enzyme inhibitor, affecting the activity of specific enzymes involved in metabolic pathways. The compound’s sulfonate group can interact with proteins and other biomolecules, leading to changes in their structure and function .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzenesulfonic acid: Similar structure but lacks the sodium salt component.
Phenol-4-sulfonic acid: Another name for 4-hydroxybenzenesulfonic acid.
Sodium p-phenolsulfonate: Similar compound with slight structural differences.
Uniqueness
Sodium 4-hydroxybenzenesulfonate dihydrate is unique due to its specific combination of hydroxyl and sulfonate groups, which confer distinct chemical properties and reactivity. Its dihydrate form also provides unique solubility and stability characteristics .
Properties
IUPAC Name |
sodium;4-hydroxybenzenesulfonate;dihydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4S.Na.2H2O/c7-5-1-3-6(4-2-5)11(8,9)10;;;/h1-4,7H,(H,8,9,10);;2*1H2/q;+1;;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXONATFNYJWFNK-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)S(=O)(=O)[O-].O.O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1O)S(=O)(=O)[O-].O.O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NaO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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